1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine
Overview
Description
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C19H18ClFN4O and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1153171 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .
Mode of Action
This compound acts as a highly potent dopamine reuptake inhibitor . It binds to the dopamine transporter with high affinity, preventing the reuptake of dopamine into presynaptic neurons . This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and cognition . The increased dopamine levels in the synaptic cleft can lead to enhanced activation of dopamine receptors, influencing these pathways .
Result of Action
The result of this compound’s action is an increase in dopaminergic neurotransmission . This can lead to various effects depending on the specific dopaminergic pathways involved. For example, enhancement of dopaminergic transmission in the reward pathway could potentially lead to feelings of pleasure or reward .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant
Cellular Effects
It is known that piperazine derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that some piperazine derivatives can act as potent dopamine reuptake inhibitors
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c20-15-6-2-1-5-14(15)19-22-18(26-23-19)13-24-9-11-25(12-10-24)17-8-4-3-7-16(17)21/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHWBXALXHFROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3Cl)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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